![molecular formula C20H19N3O2 B2451149 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarbonsäure CAS No. 838901-14-7](/img/structure/B2451149.png)
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14210<2,15>0<4,13>0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid is a complex organic compound with a unique structure It is characterized by its multiple ring systems and the presence of nitrogen atoms within its framework
Wissenschaftliche Forschungsanwendungen
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid involves multiple steps. The process typically starts with the preparation of the core ring system, followed by the introduction of the triazapentacyclo structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural configurations.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with a similar triazapentacyclo structure but different functional groups.
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Another compound with a complex ring system and multiple functional groups.
Uniqueness
What sets 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid apart is its specific arrangement of rings and nitrogen atoms, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.02,15.04,13.05,10]nonadeca-2,4(13),5(10),6,8,11,14-heptaene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-18(2)19(3)8-9-20(18,17(24)25)16-15(19)22-13-7-6-12-11(14(13)23-16)5-4-10-21-12/h4-7,10H,8-9H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBEUGQKNPSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=C(C=CC5=C4C=CC=N5)N=C32)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2451068.png)
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2451071.png)
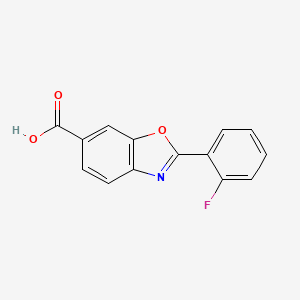

![Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate](/img/structure/B2451074.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2451076.png)
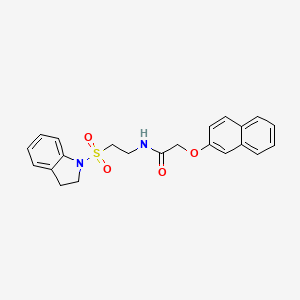
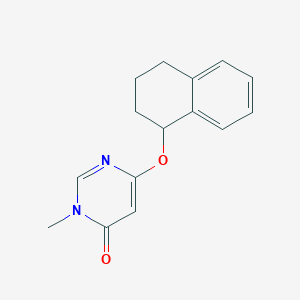
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2451079.png)
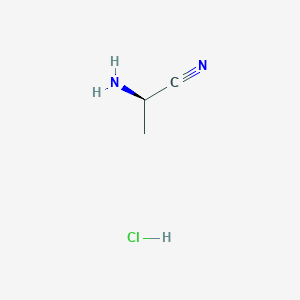
![5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2451085.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2451086.png)
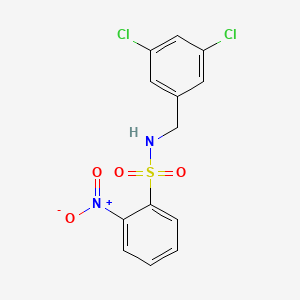
![2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B2451089.png)
